2-(Hexyloxy)ethyl 4-hydroxybenzoate
Description
2-(Hexyloxy)ethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H22O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with 2-(hexyloxy)ethanol. This compound is part of the paraben family, which is widely used as preservatives in cosmetic and pharmaceutical products .
Properties
CAS No. |
660868-49-5 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-hexoxyethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-10-18-11-12-19-15(17)13-6-8-14(16)9-7-13/h6-9,16H,2-5,10-12H2,1H3 |
InChI Key |
VUOYFXDPRVWCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Hexyloxy)ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(hexyloxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Hexyloxy)ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidative products.
Reduction: Reduction reactions can convert the ester group into an alcohol group, although this is less common.
Common reagents for these reactions include nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
2-(Hexyloxy)ethyl 4-hydroxybenzoate is primarily recognized for its role in drug formulation and development. It acts as an ester derivative of 4-hydroxybenzoic acid, which is widely used in the production of various pharmaceutical products.
- Antimicrobial Activity : Studies have shown that derivatives of 4-hydroxybenzoate exhibit antimicrobial properties, making them suitable for inclusion in topical formulations to prevent infections. Research indicates that the hexyloxy group enhances the solubility and bioavailability of the compound, contributing to its effectiveness in pharmaceutical applications .
- Sunscreen Formulations : The compound is also investigated for its potential use in sunscreen products due to its ability to absorb UV radiation. Its incorporation into sunscreens can enhance the stability and efficacy of the formulation, providing better protection against harmful UV rays .
Cosmetic Applications
In the cosmetic industry, 2-(Hexyloxy)ethyl 4-hydroxybenzoate serves multiple functions:
- Preservative Agent : It is utilized as a preservative in various cosmetic formulations to prevent microbial growth and extend shelf life. The compound's effectiveness as a preservative is attributed to its low toxicity and compatibility with skin formulations .
- Emollient Properties : The hexyloxy group contributes to the emollient properties of the compound, making it suitable for use in creams and lotions aimed at moisturizing and softening the skin.
Agricultural Applications
Emerging research suggests potential applications in agriculture:
- Pesticide Formulation : 2-(Hexyloxy)ethyl 4-hydroxybenzoate may be used as an active ingredient in pesticide formulations. Its ability to enhance the solubility of active ingredients can improve their efficacy against pests while reducing the required dosage .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial formulations | Enhanced solubility and bioavailability |
| Sunscreen products | Improved UV protection | |
| Cosmetics | Preservative agent | Prevents microbial growth |
| Emollient in creams and lotions | Moisturizing properties | |
| Agriculture | Active ingredient in pesticides | Improved efficacy and reduced dosage |
Case Studies
- Antimicrobial Efficacy Study : A study published in J-Pesticides demonstrated that formulations containing 2-(Hexyloxy)ethyl 4-hydroxybenzoate exhibited significant antimicrobial activity against common pathogens found in skin infections. The study highlighted the compound's potential as a topical agent in pharmaceutical preparations .
- Sunscreen Stability Research : Research conducted by a leading cosmetic science journal evaluated the stability of sunscreen formulations containing this compound. Results indicated that it not only improved UV absorption but also enhanced the overall stability of the formulation under various environmental conditions .
- Pesticide Formulation Development : A recent study explored the use of 2-(Hexyloxy)ethyl 4-hydroxybenzoate as a co-formulant in pesticide mixtures, showing improved solubility and efficacy against specific agricultural pests, suggesting its viability as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)ethyl 4-hydroxybenzoate primarily involves its ability to inhibit microbial growth. This is achieved through the disruption of microbial cell membranes and interference with enzyme activity, leading to cell death. The molecular targets include various enzymes and membrane proteins essential for microbial survival .
Comparison with Similar Compounds
2-(Hexyloxy)ethyl 4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
The uniqueness of 2-(Hexyloxy)ethyl 4-hydroxybenzoate lies in its longer alkyl chain, which may provide different solubility and preservative properties compared to its shorter-chain counterparts.
Biological Activity
2-(Hexyloxy)ethyl 4-hydroxybenzoate, also known as a derivative of paraben, is a compound that has garnered attention for its potential biological activities, particularly in the context of its applications in pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, examining its cytotoxic effects, mechanisms of action, and implications for health and safety.
Chemical Structure and Properties
The chemical structure of 2-(Hexyloxy)ethyl 4-hydroxybenzoate can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 222.28 g/mol
This compound is characterized by a hexyloxy side chain attached to an ethyl group and a hydroxybenzoate moiety, which contributes to its solubility and biological interactions.
Biological Activity Overview
The biological activity of 2-(Hexyloxy)ethyl 4-hydroxybenzoate has been studied primarily in the context of its anti-cancer properties, antimicrobial effects, and potential endocrine disruption.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of compounds similar to 2-(Hexyloxy)ethyl 4-hydroxybenzoate on various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 4.7 µM . The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to programmed cell death (apoptosis).
- Cytotoxicity : It exhibits dose-dependent cytotoxic effects, with higher concentrations resulting in increased cell death .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| A549 (Lung Cancer) | 4.7 | Significant |
| SW480 (Colon Cancer) | 10 | Moderate |
| THP1 (Leukemia) | >20 | Low |
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes. Although specific data for 2-(Hexyloxy)ethyl 4-hydroxybenzoate is limited, similar compounds have been reported to exhibit broad-spectrum antimicrobial properties .
3. Endocrine Disruption Potential
Research indicates that compounds structurally related to parabens may exhibit weak estrogenic activity. A study on a similar compound, 2-ethylhexyl 4-hydroxybenzoate, revealed that it could affect growth and reproductive parameters in aquatic organisms, suggesting potential endocrine-disrupting effects . This raises concerns regarding the safety of such compounds in consumer products.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on A549 Cells : In vitro studies demonstrated that treatment with a phenolic derivative led to significant apoptosis in lung cancer cells through the activation of caspase pathways .
- Multigenerational Effects in Fish : Exposure to related compounds resulted in reduced fertility and developmental abnormalities across generations in Japanese medaka fish (Oryzias latipes) .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations can lead to adverse effects on normal cells, highlighting the need for careful dosage considerations when using such compounds in therapeutic or cosmetic applications .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 2-(Hexyloxy)ethyl 4-hydroxybenzoate in complex matrices like cosmetic formulations?
Methodological Answer:
Thin-layer chromatography (TLC) coupled with UV detection is a primary method for preliminary identification, as outlined in EU Cosmetics Regulation protocols for parabens . For quantification in complex matrices, solid-phase microextraction (SPME) followed by HPLC-UV or HPLC-MS is recommended. SPME optimizes sample cleanup by selectively extracting target analytes while minimizing matrix interference, as demonstrated in preservative analysis . Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in quantitative studies.
Basic: What synthetic routes are commonly employed to prepare 2-(Hexyloxy)ethyl 4-hydroxybenzoate?
Methodological Answer:
The esterification of 4-hydroxybenzoic acid with 2-(hexyloxy)ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a standard route. Reaction optimization requires monitoring via FTIR or <sup>1</sup>H NMR to track ester bond formation (disappearance of -OH stretches at ~2500 cm⁻¹ or shifts in aromatic proton signals). Purification via recrystallization from ethanol/water mixtures yields high-purity products (>95%), as validated in similar paraben syntheses .
Basic: How can structural elucidation of 2-(Hexyloxy)ethyl 4-hydroxybenzoate be performed?
Methodological Answer:
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally analogous 2-hydroxyethyl 4-hydroxybenzoate . For solution-phase analysis, combine <sup>13</sup>C NMR (to identify carbonyl and ether carbons) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Computational modeling (e.g., DFT) further validates electronic properties and steric effects .
Advanced: How can researchers resolve contradictions in toxicity data when extrapolating from structurally related parabens?
Methodological Answer:
Apply the Grouping/Read-Across framework, as per EU cosmetic safety guidelines . Key steps:
Structural Similarity Assessment : Compare functional groups (e.g., ester linkages, alkyl chain length) and metabolic pathways (e.g., hydrolysis to 4-hydroxybenzoic acid).
Data Weighting : Prioritize studies with matched exposure routes (dermal vs. oral) and in vitro models (e.g., human keratinocytes over rodent hepatocytes).
Threshold Analysis : Determine no-observed-adverse-effect levels (NOAELs) for the closest analog (e.g., heptylparaben) and adjust for differences in logP values and bioavailability .
Advanced: What experimental design considerations are critical for stability studies of 2-(Hexyloxy)ethyl 4-hydroxybenzoate?
Methodological Answer:
- Stress Testing : Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH (3–10) to identify degradation pathways. Monitor via HPLC for byproducts like 4-hydroxybenzoic acid and hexyloxyethanol .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under storage conditions (e.g., 25°C).
- Matrix Effects : Test stability in final formulations (e.g., emulsions) to assess interactions with surfactants or antioxidants .
Advanced: How can structure-activity relationships (SARs) guide the optimization of 2-(Hexyloxy)ethyl 4-hydroxybenzoate for antimicrobial efficacy?
Methodological Answer:
- Alkyl Chain Modulation : Systematically vary the hexyloxy chain length to balance lipophilicity (logP) and membrane permeability. Shorter chains (C4–C6) enhance water solubility but reduce efficacy, while longer chains (C8–C12) improve activity but increase cytotoxicity .
- Bioassay Design : Use time-kill assays against Staphylococcus aureus and Candida albicans to correlate MIC (minimum inhibitory concentration) with structural parameters. Pair with fluorescence microscopy to visualize membrane disruption .
Advanced: What methodologies are used to track metabolic pathways of 2-(Hexyloxy)ethyl 4-hydroxybenzoate in mammalian systems?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes (human or rat) and monitor ester hydrolysis via LC-MS/MS. Identify phase I metabolites (e.g., 4-hydroxybenzoic acid) and phase II conjugates (glucuronides, sulfates) .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic fate in vivo. Use accelerator mass spectrometry (AMS) for ultra-sensitive detection in plasma and urine .
Advanced: How can researchers address discrepancies in environmental fate data for 2-(Hexyloxy)ethyl 4-hydroxybenzoate?
Methodological Answer:
- Comparative Persistence Studies : Conduct OECD 301B biodegradability tests alongside structurally similar parabens (e.g., ethylparaben). Measure half-lives in aquatic and soil matrices under varying microbial loads .
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential (BCF) and ecotoxicity endpoints (e.g., Daphnia magna LC50) when experimental data are limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
